molecular formula C7H6BrF3N2 B6617054 [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1393543-60-6

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine

Cat. No.: B6617054
CAS No.: 1393543-60-6
M. Wt: 255.03 g/mol
InChI Key: IPOIOSIZTQUNOF-UHFFFAOYSA-N
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Description

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is an organic compound with the molecular formula C7H6BrF3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups on the pyridine ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The methanamine group is introduced through nucleophilic substitution, often using a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring or the methanamine group.

    Reduction: Reduction reactions may target the bromine or trifluoromethyl groups, leading to the formation of different derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Products may include pyridine N-oxides or carboxylic acids.

    Reduction: Products may include dehalogenated or defluorinated derivatives.

    Substitution: A variety of functionalized pyridine derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-(trifluoromethyl)pyridine
  • 4-bromo-2-(trifluoromethyl)pyridine
  • 6-bromo-3-(trifluoromethyl)pyridine

Uniqueness

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is unique due to the specific positioning of its functional groups. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

IUPAC Name

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOIOSIZTQUNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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